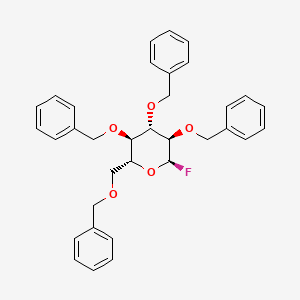

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . It is also the intermediate of Voglibose/Dapagliflozin .

Synthesis Analysis

This compound is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It enables the preparation of α-glucopyranosyl chloride .Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is C34H35FO5 .Chemical Reactions Analysis

This compound is useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in CHCl3 and insoluble in water . The optical rotation is 49.8 ± 0.1? (C=2 in dioxane) and the melting point is between 149.0-156.0?C .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride”:

Synthesis of α-Glucopyranosyl Chloride

This compound is used in the preparation of α-glucopyranosyl chloride, which is a key intermediate for further chemical reactions in organic synthesis .

Preparation of 1-C-α-D-Glucopyranosyl Derivatives

It serves as a precursor for synthesizing 1-C-α-D-glucopyranosyl derivatives, which are important for various glucosylation processes .

Intermediate for Glucosylation Couplings

The hemiacetal form of this compound has been utilized successfully as an intermediate for glucosylation couplings .

Pharmaceutical Intermediate

It acts as an intermediate in the production of antidiabetic drugs such as Voglibose and Dapagliflozin .

Direct Glucosidation

The compound has been used to condense with alcohols like methanol and cyclohexanol to produce corresponding β-glucosides through activation by specific chemical systems .

Organic Synthesis Utility

It enables the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions, showcasing its versatility in organic synthesis .

作用機序

Target of Action

It is known to be an important d-glucopyranose derivative used in the synthesis of derivatives for the treatment of various diseases .

Mode of Action

The compound is used as an intermediate for glucosylation couplings . It is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .

Biochemical Pathways

The compound plays a crucial role in glucosylation reactions, which are vital biochemical pathways involved in the synthesis of many bioactive compounds . The downstream effects of these pathways can vary widely depending on the specific reactions and the compounds involved.

Pharmacokinetics

It is soluble in chcl3 and insoluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific glucosylation reactions it is involved in. As an intermediate in the synthesis of various bioactive compounds, its effects can be diverse and far-reaching .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, it is stored in a cool, dry place in a well-sealed container, away from oxidizing agents , indicating that it may be sensitive to heat, moisture, and oxidation.

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-RUOAZZEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454866 |

Source

|

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

CAS RN |

89025-46-7 |

Source

|

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

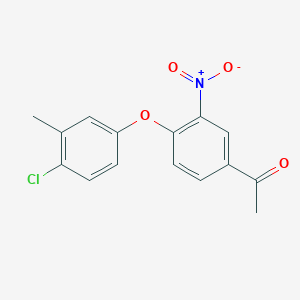

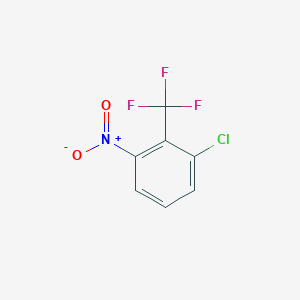

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)